Cas no 65451-89-0 ((1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine)
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(3,4-Dimethoxyphenyl)ethylamine
- BENZENEMETHANAMINE, 3,4-DIMETHOXY-Α-METHYL-, (ΑS)-
- (S)-3,4-DiMethoxy-α-MethylbenzylaMine
- Benzenemethanamine,3,4-dimethoxy-a-methyl-,(S)-
- (S)-3,4-Dimethoxy-alpha-methylbenzylamine, ChiPros(R), produced by BASF, 99%
- CS-0000289
- (S)-1-(3,4-Dimethoxyphenyl)ethaneamine
- SCHEMBL3635226
- AKOS010366651
- DTXSID60327442
- EN300-52747
- N10951
- (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine
- 65451-89-0
- (1s)-1-(3,4-dimethoxyphenyl)ethanamine
- MFCD06761896
- Benzenemethanamine,3,4-dimethoxy-a-methyl-,(aS)-
- Benzenemethanamine, 3,4-dimethoxy--methyl-, (S)-
- OEPFPKVWOOSTBV-ZETCQYMHSA-N
- AS-77563
- (S)-1-(3,4-Dimethoxyphenyl)ethanamine
- (S)-1-(3,4-dimethoxyphenyl)ethan-1-amine
- (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine
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- MDL: MFCD06761896
- Inchi: 1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1
- InChI Key: OEPFPKVWOOSTBV-ZETCQYMHSA-N
- SMILES: O(C)C1=C(C=CC(=C1)[C@H](C)N)OC
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Color/Form: NA
- Density: 1.0±0.1 g/cm3
- Boiling Point: 272.0±35.0 °C at 760 mmHg
- Flash Point: 195.8±29.1 °C
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 34-52
- Safety Instruction: 26-36/37/39-45
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Hazardous Material Identification:
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112041-5g |
(S)-1-(3,4-Dimethoxyphenyl)ethanamine |
65451-89-0 | 97% | 5g |
$711.98 | 2023-09-01 | |
| Alichem | A019112041-10g |
(S)-1-(3,4-Dimethoxyphenyl)ethanamine |
65451-89-0 | 97% | 10g |
$989.80 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB498-1g |
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine |
65451-89-0 | 97% | 1g |
3063.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB498-50mg |
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine |
65451-89-0 | 97% | 50mg |
352.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB498-200mg |
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine |
65451-89-0 | 97% | 200mg |
882.0CNY | 2021-07-09 | |
| abcr | AB464480-250 mg |
(S)-1-(3,4-Dimethoxyphenyl)ethylamine; . |
65451-89-0 | 250MG |
€271.10 | 2023-07-18 | ||
| abcr | AB464480-1 g |
(S)-1-(3,4-Dimethoxyphenyl)ethylamine; . |
65451-89-0 | 1g |
€572.10 | 2023-07-18 | ||
| Apollo Scientific | OR938552-250mg |
(S)-1-(3,4-Dimethoxyphenyl)ethylamine |
65451-89-0 | 95% | 250mg |
£185.00 | 2023-08-31 | |
| Apollo Scientific | OR938552-1g |
(S)-1-(3,4-Dimethoxyphenyl)ethylamine |
65451-89-0 | 95% | 1g |
£103.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19165-1g |
(S)-1-(3,4-Dimethoxyphenyl)ethanamine |
65451-89-0 | 97% | 1g |
¥872.0 | 2024-07-18 |
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine Suppliers
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine: A Comprehensive Overview
The compound 65451-89-0, also known as (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine, is a structurally unique organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention due to its intriguing chemical properties and its role in cutting-edge research across multiple disciplines. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with this compound.
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine is a chiral amine derivative characterized by a phenethylamine backbone with specific substituents. The molecule features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, along with an ethylamine group attached to the benzene ring. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in determining the compound's physical and chemical properties. This stereochemistry is pivotal in its interactions within biological systems and its potential applications in drug design.
Recent studies have highlighted the importance of 3,4-dimethoxyphenethylamine derivatives in pharmacology and medicinal chemistry. The presence of the dimethoxy group on the benzene ring imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various biological assays. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with potential anti-inflammatory, antioxidant, or neuroprotective activities.
The synthesis of (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of an appropriate alkyl halide with ammonia or an amine derivative. The stereochemical outcome of these reactions is often controlled using chiral catalysts or resolution techniques to obtain the desired (S)-enantiomer. Advanced methodologies such as asymmetric catalysis have been employed to enhance the enantiomeric excess of this compound, making it more suitable for pharmaceutical applications.
In terms of applications, 65451-89-0 has shown promise in drug discovery programs targeting various therapeutic areas. Its ability to act as a building block for more complex molecules has made it invaluable in combinatorial chemistry and high-throughput screening campaigns. For example, recent research has focused on its use as a lead compound for developing novel analgesics or anti-depressants due to its interaction with specific neurotransmitter systems.
The physical properties of this compound are also worth noting. Its melting point, boiling point, and solubility characteristics are critical factors influencing its handling and storage. Additionally, its stability under various conditions has been thoroughly investigated to ensure safe handling during synthesis and subsequent processing.
From an environmental standpoint, understanding the ecological impact of (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine is essential for sustainable practices. Recent studies have assessed its biodegradability and toxicity profiles to determine its environmental fate and potential risks. These findings are crucial for regulatory compliance and responsible chemical management.
In conclusion, 65451-89-0 stands out as a versatile compound with diverse applications across multiple fields. Its unique structure, coupled with advancements in synthetic methodologies and biological evaluations, positions it as a key player in modern scientific research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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